6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine
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Overview
Description
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a cyclopentane ring and substituted with dipropylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure with a pyridine ring instead of a benzothiazole ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Potent necroptosis inhibitors with a different heterocyclic core.
Uniqueness
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine is unique due to its benzothiazole-cyclopentane fused ring system and dipropylamine substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
254885-67-1 |
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Molecular Formula |
C16H23N3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine |
InChI |
InChI=1S/C16H23N3S/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14/h9-10,13H,3-8H2,1-2H3,(H2,17,18) |
InChI Key |
REAPOTFJKWYQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N |
Origin of Product |
United States |
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